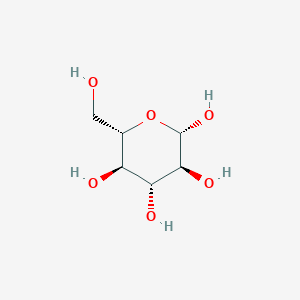

beta-L-glucopyranose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

39281-65-7 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6-/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-QYESYBIKSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Stereoselective Conversion of D-Glucose to L-Glucose: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glucose, the enantiomer of the ubiquitous D-Glucose, presents a unique profile of biological inactivity in most organisms, making it a molecule of significant interest for various applications, including as a non-caloric sweetener and a potential therapeutic agent.[1][2] This technical guide provides a comprehensive overview of the primary stereoselective synthetic routes for converting the readily available D-Glucose into the rare L-Glucose. We will delve into detailed experimental protocols for key chemical and enzymatic methodologies, present quantitative data in a comparative format, and illustrate the synthetic workflows through detailed diagrams.

Introduction: The Significance of L-Glucose

While D-Glucose is a fundamental source of energy for most living organisms, its enantiomer, L-Glucose, is not metabolized through the glycolytic pathway as it cannot be phosphorylated by hexokinase.[1] This inherent biological inertia has led to its exploration as a safe, non-caloric sweetener suitable for individuals with diabetes mellitus.[1][2] Beyond its organoleptic properties, L-Glucose and its derivatives have shown potential in therapeutic applications. For instance, L-Glucose pentaacetate has been observed to stimulate insulin (B600854) release, suggesting a possible role in the management of type 2 diabetes.[1][2] Furthermore, its laxative properties have been investigated for use as a colon-cleansing agent for colonoscopy preparations.[1][3]

The primary challenge in harnessing the potential of L-Glucose lies in its scarcity in nature.[1] Consequently, efficient and stereoselective synthetic methods for its production from abundant and inexpensive starting materials like D-Glucose are of paramount importance. This guide will explore the key chemical and enzymatic strategies developed to achieve this enantiomeric transformation.

Chemical Synthesis Routes from D-Glucose

The chemical conversion of D-Glucose to L-Glucose is a multi-step process that requires the inversion of all five chiral centers.[4] Several strategies have been developed to achieve this complex transformation.

Synthesis via a D-gulofuranosiduronic Acid Intermediate

A convenient and frequently cited method for the synthesis of L-Glucose from D-Glucose proceeds through the key intermediate, methyl 2,3-O-isopropylidene-β-D-gulofuranosiduronic acid.[5][6][7] This pathway involves a series of protection, oxidation, and reduction steps to achieve the desired stereochemical inversion.

Experimental Workflow:

References

- 1. L-Glucose - Wikipedia [en.wikipedia.org]

- 2. mpbio.com [mpbio.com]

- 3. An open-label trial of L-glucose as a colon-cleansing agent before colonoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

Elucidating the Structure of beta-L-Glucopyranose: An In-Depth NMR Spectroscopy Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the structural elucidation of beta-L-glucopyranose using Nuclear Magnetic Resonance (NMR) spectroscopy. While L-glucose is the rarer enantiomer of the ubiquitous D-glucose, its role in biomedical research as a non-metabolizable sugar analog necessitates a thorough understanding of its structural characteristics. This document details the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and the determination of scalar coupling constants, which collectively define the molecule's constitution and conformation in solution.

It is a fundamental principle of NMR spectroscopy that enantiomers, such as L- and D-glucose, are indistinguishable in an achiral solvent. Therefore, the experimental NMR data presented herein for this compound is based on the well-documented and extensively studied spectra of its enantiomer, beta-D-glucopyranose.

Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts and ¹H-¹H coupling constants for this compound in D₂O. These values are critical for the complete structural assignment of the molecule.

Table 1: ¹H and ¹³C Chemical Shifts of this compound in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 4.64 | 98.6 |

| 2 | 3.23 | 76.8 |

| 3 | 3.40 | 78.7 |

| 4 | 3.52 | 72.3 |

| 5 | 3.46 | 78.5 |

| 6a | 3.89 | 63.3 |

| 6b | 3.73 | 63.3 |

Note: The chemical shifts of carbohydrate protons can be highly sensitive to experimental conditions such as temperature and pH. The values presented are typical and may vary slightly.

Table 2: ¹H-¹H Coupling Constants (J) for this compound

| Coupling | J Value (Hz) | Dihedral Angle Relationship |

| J₁₂,₂ | ~7.9 | Axial-Axial |

| J₂₃ | ~9.0 | Axial-Axial |

| J₃₄ | ~9.0 | Axial-Axial |

| J₄₅ | ~9.5 | Axial-Axial |

| J₅,₆a | ~2.2 | Gauche |

| J₅,₆b | ~5.7 | Gauche |

| J₆a,₆b | ~-12.2 | Geminal |

The large ³J(H,H) coupling constants between the ring protons (H-1 to H-5) are indicative of their axial-axial relationships, which confirms the stable ⁴C₁ chair conformation of the pyranose ring.

Experimental Protocols

The following are detailed methodologies for the key NMR experiments used in the structure elucidation of this compound.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O, 99.9%). The use of D₂O is essential to avoid a large, obscuring solvent signal in the ¹H NMR spectrum.

-

Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups), the sample can be lyophilized and redissolved in D₂O two to three times. This simplifies the spectrum by removing the OH signals and their couplings.

-

Internal Standard: A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), is added for accurate chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: The final solution is transferred to a 5 mm NMR tube.

NMR Data Acquisition

All spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: This is the foundational experiment to observe all the proton signals.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-5 s

-

Acquisition Time: ~2-4 s

-

-

-

1D ¹³C NMR: This experiment provides information about the carbon skeleton.

-

Pulse Program: A standard ¹H-decoupled single-pulse experiment (e.g., 'zgpg30') is used.

-

Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 s

-

-

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.

-

Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').

-

Parameters:

-

Data points in F2 and F1: 2048 x 256

-

Number of Scans per increment: 2-4

-

-

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.

-

Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').

-

Parameters:

-

¹J(C,H) coupling constant: ~145 Hz

-

Data points in F2 and F1: 1024 x 256

-

Number of Scans per increment: 2-4

-

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, revealing long-range connectivities.

-

Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf').

-

Parameters:

-

Long-range J(C,H) coupling constant: Optimized for 4-8 Hz

-

Data points in F2 and F1: 2048 x 256

-

Number of Scans per increment: 4-8

-

-

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å), providing through-space correlations for conformational analysis.

-

Pulse Program: A standard NOESY experiment (e.g., 'noesygpph').

-

Parameters:

-

Mixing Time (d8): 300-800 ms

-

Data points in F2 and F1: 2048 x 256

-

Number of Scans per increment: 4-8

-

-

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the NMR-based structure elucidation of this compound.

Caption: NMR Structure Elucidation Workflow for this compound.

Interpretation of NMR Data

The elucidation process begins with the analysis of the 1D ¹H NMR spectrum, where the anomeric proton (H-1) is typically found at the most downfield chemical shift due to its unique electronic environment (attached to two oxygen atoms). From this starting point, the COSY spectrum is used to trace the scalar coupling network around the pyranose ring (H-1 to H-2, H-2 to H-3, and so on).

The HSQC spectrum then allows for the unambiguous assignment of the carbon atom directly bonded to each proton. For instance, the cross-peak between the proton at 4.64 ppm and the carbon at 98.6 ppm confirms the assignment of H-1 and C-1.

The HMBC spectrum provides crucial long-range connectivity information. For example, correlations from H-1 to C-2, C-3, and C-5, and from H-2 to C-1 and C-3, help to piece together the carbon skeleton and confirm the pyranose ring structure.

Finally, the NOESY spectrum reveals through-space interactions. For this compound in a ⁴C₁ chair conformation, strong NOEs are expected between axial protons, such as H-1, H-3, and H-5, which are on the same face of the ring. This data provides definitive evidence for the relative stereochemistry and the chair conformation of the molecule.

By integrating the information from all these NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

An In-depth Technical Guide to the Natural Sources of L-Sugars in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-sugars, the enantiomers of the more common D-sugars, are relatively rare in nature but play crucial roles in the biology of plants. While not typically found as free monosaccharides in high concentrations, they are integral components of various structural polysaccharides, glycoproteins, and secondary metabolites. This technical guide provides a comprehensive overview of the natural occurrence of L-sugars in plants, their biosynthesis, and the methodologies for their analysis. A deeper understanding of these molecules is paramount for advancements in plant biology, and their unique properties offer potential applications in drug development and biotechnology.

Natural Occurrence and Quantitative Distribution of L-Sugars in Plants

L-sugars are predominantly found as constituents of complex carbohydrates that are essential for plant cell structure and function. The most abundant L-sugars in plants are L-arabinose, L-rhamnose, L-fucose (B3030135), and L-galactose.

L-Arabinose: This pentose (B10789219) sugar is a major component of the plant cell wall, where it is found in pectic polysaccharides such as arabinans and rhamnogalacturonan I, as well as in arabinoxylans and arabinogalactan-proteins (AGPs).[1][2][3] L-Arabinose can constitute a significant portion of the cell wall, for instance, accounting for 5-10% of cell wall saccharides in Arabidopsis thaliana and rice (Oryza sativa).[1][2][3]

L-Rhamnose: This 6-deoxyhexose is a key structural component of the pectic polysaccharide rhamnogalacturonan I (RG-I), which forms the backbone of the pectin (B1162225) network in plant cell walls.[4] It is also found in various specialized metabolites, including flavonoids and anthocyanins.[4]

L-Fucose: Another 6-deoxyhexose, L-fucose is a component of complex N-linked glycans on proteins and is also found in cell wall polysaccharides like xyloglucan (B1166014) and rhamnogalacturonan II (RG-II).[5][6] Deficiencies in L-fucose can lead to significant developmental defects and compromised immune responses in plants.[5][6]

L-Galactose: This hexose (B10828440) is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C) in plants, known as the Smirnoff-Wheeler pathway.[7] While its free form is not abundant, its flux through this pathway is critical for the plant's antioxidant defense system.

The following tables summarize the quantitative data on the monosaccharide composition of cell walls from various plant species and tissues, highlighting the prevalence of L-sugars.

Table 1: Monosaccharide Composition of Primary Cell Walls in Different Plant Species (mol%)

| Monosaccharide | Arabidopsis thaliana (Leaf)[8] | Oryza sativa (Rice) (Leaf) | Solanum lycopersicum (Tomato) (Fruit Pericarp) | Malus domestica (Apple) (Fruit Cortex) |

| Rhamnose (Rha) | 11 | 2 | 10 | 8 |

| Fucose (Fuc) | 1 | 1 | 2 | 1 |

| Arabinose (Ara) | 1 | 3 | 15 | 12 |

| Galactose (Gal) | 11 | 2 | 25 | 15 |

| Glucose (Glc) | 14 (non-cellulosic) | 5 (non-cellulosic) | 10 (non-cellulosic) | 12 (non-cellulosic) |

| Xylose (Xyl) | 4 | 25 | 5 | 8 |

| Mannose (Man) | <1 | 1 | 1 | 1 |

| Galacturonic Acid (GalA) | 23 | 8 | 28 | 35 |

| Glucuronic Acid (GlcA) | 4 | 2 | 1 | 1 |

Note: Data for Oryza sativa, Solanum lycopersicum, and Malus domestica are representative values compiled from multiple sources and may vary depending on the specific cultivar, developmental stage, and analytical method used.

Table 2: L-Sugar Content in Seed Mucilage of Various Plant Species (%)

| Plant Species | L-Arabinose | L-Rhamnose | L-Fucose | D-Galactose | Reference |

| Chia (Salvia hispanica) | 9.6 | - | - | 6.1 | [9] |

| Cress (Lepidium sativum) | 19.4 | 1.9 | - | 4.7 | [9] |

| Flax (Linum usitatissimum) | 9.2-13.5 | Present | 14.7 | 20-28 | [9][10] |

| Basil (Ocimum basilicum) | Present | Present | - | Present | [9] |

Biosynthesis of L-Sugars in Plants

The biosynthesis of L-sugars in plants involves a series of enzymatic conversions of common D-sugar nucleotide precursors. These pathways are tightly regulated to meet the developmental and physiological needs of the plant.

Biosynthesis of UDP-L-Arabinose

The de novo synthesis of UDP-L-arabinose in the Golgi apparatus starts from UDP-D-xylose, which is formed from UDP-D-glucose. The key enzyme in this conversion is UDP-D-xylose 4-epimerase (UXE) .

Biosynthesis of UDP-L-Rhamnose

UDP-L-rhamnose is synthesized from UDP-D-glucose in a three-step reaction catalyzed by a single multifunctional enzyme in many plants, RHAMNOSE SYNTHASE (RHM) .

Biosynthesis of GDP-L-Fucose

The biosynthesis of GDP-L-fucose begins with GDP-D-mannose. The pathway involves a GDP-D-mannose-4,6-dehydratase (GMD) and a GDP-4-keto-6-deoxy-D-mannose-3,5-epimerase-4-reductase (GER) .

The L-Galactose Pathway for Ascorbic Acid Biosynthesis

This crucial pathway starts from D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid (Vitamin C).

L-Sugars in Plant Signaling

Beyond their structural roles, L-sugars and the complex molecules they form are increasingly recognized for their involvement in plant signaling pathways, influencing growth, development, and responses to environmental stresses.

Arabinogalactan-Proteins (AGPs) in Signaling

AGPs, heavily glycosylated with L-arabinose and D-galactose, are implicated in a wide array of signaling processes.[1][11][12] They are often anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor, positioning them to interact with extracellular signals and transmembrane receptors.[1][11] One proposed mechanism involves AGPs acting as calcium capacitors, regulating cytosolic calcium levels, a ubiquitous second messenger in plant signaling.[10]

L-Fucose in Plant Immunity

L-fucose plays a critical role in plant defense against pathogens.[5][6] The fucosylation of cell surface receptors, such as pattern recognition receptors (PRRs), is essential for their proper function in recognizing pathogen-associated molecular patterns (PAMPs) and initiating downstream immune signaling.[13] A defect in L-fucose biosynthesis can compromise both PAMP-triggered immunity (PTI) and effector-triggered immunity (ETI).[6]

Light Regulation of the L-Galactose Pathway

The biosynthesis of ascorbic acid via the L-galactose pathway is regulated by light.[2] Light signals, perceived by photoreceptors, lead to the upregulation of key enzymes in the pathway, most notably GDP-L-galactose phosphorylase (GGP) , encoded by the VTC2 gene.[9] This regulation ensures that the production of the antioxidant ascorbic acid is coupled with the light-dependent process of photosynthesis, which generates reactive oxygen species.

Experimental Protocols

Accurate quantification and characterization of L-sugars in plant tissues require robust and reliable experimental protocols. The following sections outline generalized methodologies for the extraction and analysis of L-sugars from plant material.

Extraction of Cell Wall Polysaccharides

This protocol describes the preparation of Alcohol Insoluble Residue (AIR), which is enriched in cell wall material.

Workflow:

Methodology:

-

Harvest and Freeze: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Homogenization: Homogenize the powdered tissue in 80% (v/v) ethanol. This step precipitates polysaccharides while solubilizing smaller molecules.

-

Centrifugation and Washing: Centrifuge the homogenate and discard the supernatant containing soluble sugars. Wash the pellet sequentially with 80% ethanol and then with acetone to remove pigments and lipids.

-

Drying: Air-dry the resulting pellet to obtain the Alcohol Insoluble Residue (AIR), which is enriched in cell wall polysaccharides.

Hydrolysis of Cell Wall Polysaccharides and Monosaccharide Analysis by HPLC

This protocol outlines the acid hydrolysis of cell wall polysaccharides to release their constituent monosaccharides, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Workflow:

Methodology:

-

Acid Hydrolysis: Treat the AIR sample with an acid, such as 2 M trifluoroacetic acid (TFA), at a high temperature (e.g., 121°C) for a defined period (e.g., 1-2 hours) to cleave the glycosidic bonds and release the monosaccharides.

-

Neutralization: After hydrolysis, neutralize the sample to an appropriate pH.

-

Filtration: Filter the sample to remove any insoluble material.

-

HPLC Analysis: Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., a high-performance anion-exchange column) and detector (e.g., a pulsed amperometric detector, PAD), which is highly sensitive for carbohydrates.

-

Quantification: Compare the peak areas of the sample with those of known monosaccharide standards to determine the concentration of each sugar.

Derivatization and GC-MS Analysis of Monosaccharides

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for monosaccharide analysis, which requires derivatization to make the sugars volatile.

Methodology:

-

Hydrolysis: Perform acid hydrolysis of the AIR as described for the HPLC method.

-

Reduction: Reduce the resulting monosaccharides to their corresponding alditols using a reducing agent like sodium borohydride.

-

Acetylation: Acetylate the alditol hydroxyl groups using acetic anhydride (B1165640) to form volatile alditol acetates.

-

Extraction: Extract the alditol acetates into an organic solvent.

-

GC-MS Analysis: Inject the extracted sample into a GC-MS system. The different alditol acetates will separate on the GC column based on their boiling points and will be identified by their characteristic mass spectra.

-

Quantification: Use an internal standard and calibration curves of derivatized monosaccharide standards for accurate quantification.

Conclusion

L-sugars are indispensable components of the plant kingdom, contributing significantly to the structural integrity of cell walls and participating in a myriad of signaling pathways that govern plant growth, development, and interaction with the environment. This technical guide has provided a detailed overview of the natural sources, biosynthesis, and analytical methodologies for these fascinating molecules. A continued in-depth investigation into the world of L-sugars will undoubtedly unveil new biological functions and open up novel avenues for applications in agriculture and medicine. The unique structures and biological activities of L-sugars and their derivatives make them promising candidates for the development of new therapeutic agents and tools for biomedical research.

References

- 1. Cell wall integrity regulation across plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cell wall integrity signaling and innate immunity in plants [frontiersin.org]

- 3. An important role of l-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review: structure and modifications of arabinogalactan proteins (AGPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plant Cell Walls: Isolation and Monosaccharide Composition Analysis | Springer Nature Experiments [experiments.springernature.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Cell Wall Signaling in Plant Development and Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Plant Cell Wall Proteomics: A Focus on Monocot Species, Brachypodium distachyon, Saccharum spp. and Oryza sativa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transient expression analysis revealed the importance of VTC2 expression level in light/dark regulation of ascorbate biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of L-Glucose in Microorganisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-glucose (B1675105), the enantiomer of the ubiquitous D-glucose, has long been considered biologically inert in most living organisms due to the stereospecificity of metabolic enzymes. However, research has unveiled that certain microorganisms possess the unique ability to recognize and metabolize this rare sugar. This technical guide provides an in-depth exploration of the biological functions of L-glucose in the microbial world, focusing on its limited role as a carbon source, its metabolic pathways in specialized bacteria, and the enzymatic machinery involved. We present a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual representations of the key metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in microbiology, biotechnology, and drug development, offering insights into the unique biochemistry of L-glucose and providing practical methodologies for its study.

L-Glucose as a Microbial Carbon Source: A Limited Role

Unlike its D-isoform, L-glucose is not a readily available carbon and energy source for the vast majority of microorganisms. Numerous studies have demonstrated that common laboratory strains and pathogenic bacteria are incapable of utilizing L-glucose for growth.[1] For instance, pathogenic bacteria such as Escherichia coli O157:H7, Salmonella Typhimurium, Staphylococcus aureus, Bacillus cereus, and Yersinia enterocolitica, as well as various lactic acid bacteria, do not catabolize L-glucose.[1] This general inability to metabolize L-glucose stems from the high stereospecificity of the enzymes involved in the initial steps of glycolysis, such as hexokinase, which cannot phosphorylate L-glucose.

Despite its general inertness, specific microorganisms capable of utilizing L-glucose as a sole carbon source have been isolated from natural environments, particularly from soil. These findings challenge the long-held belief of L-glucose being entirely biologically unavailable and open up new avenues for exploring microbial metabolic diversity.

The L-Glucose Catabolic Pathway in Paracoccus sp. 43P

A significant breakthrough in understanding L-glucose metabolism came from the characterization of a novel catabolic pathway in Paracoccus sp. 43P, a bacterium isolated from soil.[2][3] This pathway enables the bacterium to convert L-glucose into intermediates of central metabolism. The key steps of this pathway are outlined below.

Enzymatic Steps of L-Glucose Catabolism

The catabolism of L-glucose in Paracoccus sp. 43P is initiated by an NAD+-dependent L-glucose dehydrogenase and proceeds through a series of enzymatic reactions encoded by the lgn gene cluster.[2][3]

-

Oxidation of L-Glucose: The first step is the oxidation of L-glucose to L-glucono-1,5-lactone, a reaction catalyzed by L-glucose dehydrogenase (LgdA) . This lactone is unstable in aqueous solution and spontaneously hydrolyzes to L-gluconate.[4]

-

Conversion of L-Gluconate to D-Idonate: L-gluconate is then converted to D-idonate through the sequential action of two enzymes: L-gluconate dehydrogenase (LgnH) and L-5-keto-gluconate reductase (LgnI) .[4]

-

Dehydration of D-Idonate: D-idonate dehydratase (LgnE) catalyzes the dehydration of D-idonate to 2-keto-3-deoxy-D-gluconate (KDG).[4]

-

Phosphorylation of KDG: The resulting KDG is phosphorylated by 2-keto-3-deoxy-D-gluconate kinase (LgnF) to produce 2-keto-3-deoxy-6-phospho-D-gluconate (KDPG).

-

Cleavage to Central Metabolites: Finally, KDPG aldolase (B8822740) (LgnG) cleaves KDPG into pyruvate (B1213749) and D-glyceraldehyde-3-phosphate, which are common intermediates of central metabolic pathways like glycolysis.

Genetic Organization

The genes encoding the enzymes for L-gluconate catabolism in Paracoccus sp. 43P are organized in a cluster designated as the lgn cluster.[2] This cluster includes genes for the dehydrogenase, reductase, dehydratase, kinase, and aldolase involved in the pathway. Upstream of this cluster, a putative transcriptional regulator, lgnR, has been identified, suggesting a coordinated regulation of the L-glucose metabolic genes.[4] The gene for L-glucose dehydrogenase, lgdA, is located in a separate putative inositol (B14025) catabolic gene cluster.[2]

Quantitative Data on L-Glucose Metabolism

Quantitative analysis of L-glucose metabolism provides crucial insights into the efficiency of its utilization and the kinetics of the involved enzymes.

Microbial Growth on L-Glucose

While most microorganisms do not grow on L-glucose, some soil isolates have shown the ability to use it as a sole carbon source. The growth kinetics, however, are generally slower compared to growth on D-glucose.

| Microorganism | Growth Condition | Specific Growth Rate (µ) | Substrate Consumption Rate | Biomass Yield | Reference |

| Pseudomonas sp. | L-glucose (5 g/L) | ~0.05 h⁻¹ | Not Reported | ~0.46 g dry cells/g L-glucose | |

| Paracoccus sp. 43P | L-glucose (10 mM) | Not Quantified | Substrate depleted in ~48h | Not Reported | [2] |

Enzyme Kinetics

The kinetic parameters of the key enzymes in the L-glucose catabolic pathway of Paracoccus sp. 43P have been determined, providing a quantitative understanding of their catalytic efficiency.

| Enzyme | Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹mM⁻¹) | Reference |

| L-glucose dehydrogenase (LgdA) | L-Glucose | 59.7 ± 5.7 | 1040 ± 28 | 17.4 | [5] |

| L-glucose dehydrogenase (LgdA) | scyllo-Inositol | 3.70 ± 0.4 | 705 ± 12 | 191 | [5] |

| L-gluconate dehydrogenase (LgnH) | L-Gluconate | 0.23 ± 0.02 | 15,300 ± 300 | 66,500 | [2] |

| L-5-keto-gluconate reductase (LgnI) | L-5-Keto-gluconate | 0.031 ± 0.002 | 11,500 ± 200 | 371,000 | [2] |

| D-idonate dehydratase (LgnE) | D-Idonate | 0.54 ± 0.04 | 4,300 ± 100 | 7,960 | [2] |

| KDG kinase (LgnF) | KDG | 0.045 ± 0.003 | 1,210 ± 30 | 26,900 | [2] |

| KDPG aldolase (LgnG) | KDPG | 0.011 ± 0.001 | 1,480 ± 20 | 135,000 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological function of L-glucose in microorganisms.

Microbial Growth Assays on L-Glucose

This protocol describes how to assess the ability of a microorganism to utilize L-glucose as a sole carbon source.

Objective: To determine the growth kinetics of a microbial strain in a minimal medium containing L-glucose.

Materials:

-

Microbial strain of interest

-

Minimal medium (e.g., M9 minimal salts)

-

Sterile L-glucose stock solution (e.g., 20% w/v)

-

Sterile D-glucose stock solution (positive control)

-

Sterile water (negative control)

-

Spectrophotometer

-

Shaking incubator

-

Sterile culture tubes or microplates

Procedure:

-

Prepare the minimal medium according to the standard formulation and autoclave.

-

Aseptically add the sterile L-glucose stock solution to the cooled minimal medium to the desired final concentration (e.g., 0.2% w/v).

-

Prepare control media with D-glucose (positive control) and no added carbon source (negative control).

-

Inoculate the media with an overnight culture of the microbial strain to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.05.

-

Incubate the cultures at the optimal growth temperature with shaking.

-

Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-72 hours.

-

Plot the natural logarithm of the OD₆₀₀ versus time to generate a growth curve.

-

Calculate the specific growth rate (µ) from the slope of the linear portion of the semi-log plot during the exponential phase.

L-Glucose Transport Assay

This protocol outlines a method to measure the uptake of L-glucose into microbial cells, often using a radiolabeled substrate.

Objective: To determine the kinetics of L-glucose transport into a microbial strain.

Materials:

-

Microbial strain of interest

-

Growth medium

-

[¹⁴C]-L-glucose (radiolabeled)

-

Unlabeled L-glucose

-

Washing buffer (e.g., phosphate-buffered saline, PBS)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with membrane filters (e.g., 0.45 µm pore size)

Procedure:

-

Grow the microbial culture to the mid-exponential phase.

-

Harvest the cells by centrifugation and wash them twice with washing buffer.

-

Resuspend the cells in the washing buffer to a known cell density.

-

Pre-warm the cell suspension to the desired assay temperature.

-

Initiate the transport assay by adding a known concentration of [¹⁴C]-L-glucose to the cell suspension.

-

At specific time intervals (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension and immediately filter them through the membrane filters.

-

Wash the filters rapidly with ice-cold washing buffer to remove extracellular [¹⁴C]-L-glucose.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

To determine non-specific binding, perform a control experiment with a large excess of unlabeled L-glucose.

-

Calculate the initial rate of L-glucose uptake and determine the kinetic parameters (Km and Vmax) by performing the assay at various L-glucose concentrations.

Purification of L-Glucose Dehydrogenase (LgdA)

This protocol describes the purification of recombinant His-tagged LgdA from E. coli.

Objective: To obtain highly pure LgdA for enzymatic characterization.

Materials:

-

E. coli strain expressing His-tagged LgdA

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE equipment and reagents

Procedure:

-

Grow the recombinant E. coli culture in LB medium to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate for a further 4-6 hours at a lower temperature (e.g., 18-25 °C).

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged LgdA with elution buffer.

-

Collect the fractions and analyze them by SDS-PAGE to assess purity.

-

Pool the pure fractions and dialyze against a storage buffer.

Enzyme Kinetics Assay for L-Glucose Dehydrogenase

This protocol details the spectrophotometric assay to determine the kinetic parameters of LgdA.

Objective: To measure the initial reaction rates of LgdA at varying substrate concentrations to determine Km and kcat.

Materials:

-

Purified L-glucose dehydrogenase (LgdA)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

L-glucose stock solution

-

NAD⁺ stock solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer and a fixed, saturating concentration of NAD⁺.

-

Add varying concentrations of L-glucose to the reaction mixture.

-

Equilibrate the cuvette to the desired temperature (e.g., 30 °C) in the spectrophotometer.

-

Initiate the reaction by adding a known amount of purified LgdA.

-

Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Record the absorbance change over a short period (e.g., 1-2 minutes) to determine the initial reaction velocity (v₀).

-

Repeat the assay for each L-glucose concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Calculate kcat from Vmax and the enzyme concentration.

L-Glucose Signaling and Transport in Microorganisms

Currently, there is a significant lack of evidence for specific signaling pathways in microorganisms that are triggered by L-glucose. Given its rarity in nature, it is unlikely that microbes have evolved dedicated signaling cascades for this sugar. The transcriptional regulation of the lgn cluster in Paracoccus sp. 43P by the putative regulator LgnR in response to a downstream metabolite of L-glucose is the primary known regulatory mechanism.[4] Further research is needed to elucidate the precise mechanisms of induction and regulation of L-glucose catabolism.

Similarly, specific transporters for L-glucose have not been extensively characterized in microorganisms. It is plausible that in organisms capable of metabolizing L-glucose, its transport is mediated by non-specific sugar transporters that have a broad substrate range. The general principles of bacterial sugar transport involve systems like the phosphotransferase system (PTS), ATP-binding cassette (ABC) transporters, and major facilitator superfamily (MFS) transporters.[6][7] However, their specific involvement in L-glucose uptake remains an area for future investigation.

Conclusion and Future Perspectives

The biological function of L-glucose in microorganisms is a niche but fascinating area of study that challenges our understanding of microbial metabolic diversity. While the vast majority of microorganisms are unable to utilize this rare sugar, the discovery of a complete catabolic pathway in Paracoccus sp. 43P provides a remarkable example of evolutionary adaptation. The detailed characterization of the enzymes and genes involved in this pathway has laid the groundwork for further research into the metabolism of rare sugars.

For researchers, the provided protocols offer a starting point for investigating L-glucose metabolism in other microorganisms and for characterizing novel enzymes with potential biotechnological applications. For drug development professionals, the general inability of pathogenic bacteria to metabolize L-glucose reinforces its potential as a non-caloric sweetener and a safe excipient in pharmaceutical formulations.

Future research should focus on:

-

Screening for and isolating a wider range of L-glucose-utilizing microorganisms from diverse environments.

-

Characterizing the L-glucose transport systems in these organisms.

-

Investigating the regulatory networks that control the expression of L-glucose catabolic genes.

-

Exploring the potential of L-glucose metabolizing enzymes in biocatalysis and synthetic biology applications.

By continuing to explore the microbial metabolism of L-glucose, we can expect to uncover novel biochemical pathways and enzymatic functions with significant scientific and industrial implications.

References

- 1. Effect of L-glucose and D-tagatose on bacterial growth in media and a cooked cured ham product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An L-glucose catabolic pathway in Paracoccus species 43P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nisr.or.jp [nisr.or.jp]

- 5. researchgate.net [researchgate.net]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Transporters of glucose and other carbohydrates in bacteria | Semantic Scholar [semanticscholar.org]

beta-L-glucopyranose physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of β-L-Glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical and chemical properties of β-L-glucopyranose, the enantiomer of the naturally abundant β-D-glucopyranose. The information is compiled for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key chemical processes.

Physical Properties

β-L-glucopyranose shares many physical properties with its D-isomer, with the notable exception of its optical activity, which is equal in magnitude but opposite in direction.

Quantitative Physical Data

The physical properties of β-L-glucopyranose are summarized in the table below. Data for its more common enantiomer, β-D-glucopyranose, is included for comparison where available.

| Property | Value for β-L-Glucopyranose | Value for β-D-Glucopyranose | Reference |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | [1][2] |

| Molecular Weight | 180.156 g/mol | 180.156 g/mol | [1][3] |

| Appearance | White crystalline solid | White crystalline powder | [4] |

| Melting Point | 150 °C (302 °F) (expected) | 150 °C (302 °F) | [5] |

| Solubility in Water | Highly soluble (91 g/100 mL) | Highly soluble | [6][7] |

| Specific Optical Rotation [α] | -18.7° (initial, in water) | +18.7° (initial, in water) | [8][9] |

| Equilibrium Optical Rotation [α] | -52.7° (in water) | +52.7° (in water) | [8] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of carbohydrates. The chemical shifts for β-L-glucopyranose are identical to those of β-D-glucopyranose.

¹H-NMR of the Anomeric Proton (in D₂O):

The anomeric proton of the β-anomer typically appears upfield compared to the α-anomer.[10] In an aqueous solution at equilibrium, the ratio of β- to α-anomers is approximately 64:36 for D-glucose, and the same is expected for L-glucose.[5][8]

Chemical Properties

Mutarotation

In aqueous solution, β-L-glucopyranose undergoes mutarotation, a process where it interconverts with its α-anomer via an open-chain aldehyde form.[8][9] This results in a gradual change in the specific optical rotation of the solution until a dynamic equilibrium is reached.[11][12] The equilibrium mixture for L-glucose, like D-glucose, consists predominantly of the more stable β-anomer (approximately 64%) and the α-anomer (approximately 36%), with trace amounts of the open-chain and furanose forms.[5][8]

Caption: Mutarotation of L-Glucose in solution.

Stability

The pyranose ring of glucose can adopt a stable chair conformation. The β-anomer of L-glucopyranose is more stable than the α-anomer. This increased stability is attributed to the fact that in the chair conformation of β-L-glucopyranose, all of the bulky hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups can occupy the more favorable equatorial positions, minimizing steric hindrance.[13][14] In the α-anomer, the anomeric hydroxyl group is in an axial position, which introduces steric strain.[14]

Maillard Reaction

As a reducing sugar, L-glucose contains a hemiacetal group that can open to form a reactive aldehyde. This aldehyde group can participate in the Maillard reaction, a non-enzymatic browning reaction that occurs when reducing sugars react with amino acids at elevated temperatures.[15][16] The initial step involves the condensation of the carbonyl group of the open-chain L-glucose with the amino group of an amino acid to form a Schiff base, which then rearranges to form an Amadori product.[17][18][19] This complex cascade of reactions contributes to the development of color and flavor in cooked foods.[15]

Caption: Simplified workflow of the Maillard Reaction.

Biochemical Properties

L-glucose is not readily metabolized by most living organisms.[6] Enzymes involved in carbohydrate metabolism, such as hexokinase, are highly stereospecific and cannot phosphorylate L-glucose, which is the initial step of glycolysis.[6][20] This metabolic inertness has led to interest in L-glucose as a potential low-calorie artificial sweetener. While it tastes similar to D-glucose, it is not used by the body as an energy source.[6] However, some microorganisms have been found to possess enzymes capable of metabolizing L-glucose.[21]

Experimental Protocols

Determination of Melting Point

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry β-L-glucopyranose is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point (150 °C), and then the heating rate is slowed to 1-2 °C per minute.

-

Measurement: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For a pure compound, this range should be narrow.

Measurement of Optical Rotation

Methodology:

-

Solution Preparation: A solution of β-L-glucopyranose is prepared by accurately weighing a known mass of the sugar and dissolving it in a precise volume of distilled water in a volumetric flask. A typical concentration is 1 g per 100 mL.

-

Apparatus: A polarimeter is used, typically with a sodium lamp as the light source (D-line, 589 nm). The instrument is zeroed using a blank (the pure solvent).

-

Procedure: The sample solution is transferred to a polarimeter cell of a known path length (e.g., 1 decimeter). Air bubbles must be completely removed.

-

Measurement: The observed optical rotation (α) is measured. To observe mutarotation, measurements are taken immediately after dissolution and then periodically until a stable reading is obtained.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

-

Sample Preparation: A sample of β-L-glucopyranose (typically 5-10 mg) is dissolved in an appropriate deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O), in an NMR tube. D₂O is used to avoid a large interfering solvent proton signal.

-

Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Procedure: The sample tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to achieve a homogeneous magnetic field.

-

Data Acquisition: A standard ¹H-NMR spectrum is acquired. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

-

Analysis: The resulting spectrum is processed (Fourier transformation, phasing, and baseline correction). Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure and determine the relative proportions of the α and β anomers at equilibrium.

References

- 1. This compound | C6H12O6 | CID 6992084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-L-gulopyranose | C6H12O6 | CID 6971098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-D-Glucopyranose [webbook.nist.gov]

- 4. Beta-D-Glucose | C6H12O6 | CID 64689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucose - Wikipedia [en.wikipedia.org]

- 6. L-Glucose - Wikipedia [en.wikipedia.org]

- 7. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Mutarotation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. magritek.com [magritek.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. vedantu.com [vedantu.com]

- 13. quora.com [quora.com]

- 14. aklectures.com [aklectures.com]

- 15. Maillard reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Maillard Reaction — MondoScience [mondoscience.com]

- 19. researchgate.net [researchgate.net]

- 20. quora.com [quora.com]

- 21. Structural basis of L-glucose oxidation by scyllo-inositol dehydrogenase: Implications for a novel enzyme subfamily classification - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Enzymatic Synthesis of L-Glucose Derivatives: Strategies, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

L-glucose and its derivatives are rare sugars with significant potential in the pharmaceutical and biotechnology sectors. Their non-caloric nature and unique stereochemistry make them valuable as building blocks for antiviral and anticancer nucleoside analogs, as well as tools in glycobiology research.[1] This in-depth technical guide explores the core enzymatic methodologies for synthesizing L-glucose derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. The guide provides a comprehensive overview of key enzymatic strategies, detailed experimental protocols, and a summary of quantitative data to facilitate comparison and implementation. Furthermore, it visualizes the enzymatic pathways and experimental workflows to enhance understanding of these complex biotransformations.

Introduction: The Significance of L-Glucose

As the enantiomer of the ubiquitous D-glucose, L-glucose is not readily metabolized by most organisms, as it cannot be phosphorylated by hexokinase, the initial enzyme in the glycolysis pathway.[2][3] This inherent resistance to metabolic breakdown makes L-glucose and its derivatives highly attractive for various applications.[1] L-glucose itself has been explored as a low-calorie sweetener and a laxative.[2] More significantly, L-glucose serves as a chiral precursor for the synthesis of L-nucleoside analogs, a class of compounds that have demonstrated potent antiviral and anticancer activities.[4] The development of efficient and stereoselective synthetic routes to L-glucose and its derivatives is therefore a critical area of research. While chemical synthesis methods exist, they often involve multiple steps, harsh reaction conditions, and the generation of racemic mixtures, making enzymatic synthesis a more attractive and sustainable alternative due to its high stereospecificity and milder reaction conditions.[3][5]

Core Enzymatic Strategies for L-Glucose Synthesis

Several enzymatic strategies have been developed for the synthesis of L-glucose, primarily revolving around the use of isomerases, oxidases, and aldolases. This section details the most prominent and effective of these enzymatic routes.

Isomerization of L-Fructose (B118286)

A common and effective enzymatic route to L-glucose is the isomerization of L-fructose. This reaction is catalyzed by aldose-ketose isomerases that exhibit substrate promiscuity.

-

D-Xylose Isomerase (XI): This enzyme, typically used in the production of high-fructose corn syrup, can also catalyze the reversible isomerization of L-glucose to L-fructose.[6] The low stereospecificity of xylose isomerase from organisms like Candida utilis allows it to act on L-sugars.[6]

-

D-Arabinose Isomerase (DAI): Certain D-arabinose isomerases have been shown to efficiently convert L-fructose to L-glucose. Mutant strains of Klebsiella pneumoniae that constitutively express D-arabinose isomerase have been used for this purpose, achieving a notable overall yield.

Oxidation of D-Sorbitol

The stereospecific oxidation of the polyol D-sorbitol offers another direct route to L-glucose.

-

Galactose Oxidase (GAO): This enzyme stereospecifically oxidizes the C6 hydroxyl group of D-sorbitol to an aldehyde, forming L-glucose.[5] The use of immobilized galactose oxidase is particularly advantageous as it allows for enzyme recycling and simplifies product purification.[5][7] Co-immobilization with catalase can improve conversion yields by decomposing the hydrogen peroxide byproduct.[8]

Multi-Enzyme Synthesis via Aldol (B89426) Addition

A multi-step enzymatic pathway can be employed to synthesize L-fructose, which is then isomerized to L-glucose. This approach often starts with simpler, achiral precursors.

-

L-Rhamnulose-1-phosphate Aldolase (B8822740) (RhaD): This enzyme catalyzes the aldol condensation of dihydroxyacetone phosphate (B84403) (DHAP) and L-glyceraldehyde to produce L-rhamnulose-1-phosphate.

-

Acid Phosphatase: The phosphate group is then removed by an acid phosphatase to yield L-rhamnulose (B173794).

-

Isomerization: The resulting L-rhamnulose can be isomerized to L-fructose, which is then converted to L-glucose using an appropriate isomerase as described in section 2.1. A four-enzyme system has been developed for the one-pot synthesis of L-fructose from glycerol, which can then be converted to L-glucose.[9]

Quantitative Data on Enzymatic Synthesis

The efficiency of enzymatic synthesis is a critical factor for its practical application. This section summarizes key quantitative data from various studies to provide a comparative overview of the different enzymatic routes to L-glucose and its precursors.

| Enzymatic Method | Enzyme(s) | Substrate(s) | Product | Conversion Yield/Efficiency | Reference(s) |

| Isomerization | D-Arabinose Isomerase (mutant K. pneumoniae) | L-Fructose | L-Glucose | 35% overall yield | |

| Oxidation | Immobilized Galactose Oxidase | D-Sorbitol | L-Glucose | Yields are generally low but can be improved with co-immobilized catalase. | [5] |

| Multi-enzyme Synthesis | Rhamnulose-1-phosphate Aldolase, Acid Phosphatase, Galactose Oxidase, Catalase | Glycerol, Dihydroxyacetone phosphate | L-Fructose | 55% yield (for L-fructose) | [9][10] |

| Isomerization | L-Rhamnose (B225776) Isomerase (C. obsidiansis) | L-Mannose | L-Fructose | 67.0% conversion from 25 g/L L-mannose | [11] |

Table 1: Quantitative Data for Enzymatic Synthesis of L-Glucose and its Precursors.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic synthesis strategies discussed.

Protocol for L-Glucose Synthesis via Oxidation of D-Sorbitol using Immobilized Galactose Oxidase

This protocol details the immobilization of galactose oxidase on crab-shell particles and its subsequent use for the conversion of D-sorbitol to L-glucose.[5][7]

4.1.1. Materials

-

Galactose oxidase (from Dactylium dendroides)

-

Crab-shell particles (approx. 40 mesh size)

-

Glutaraldehyde (B144438) (2.5% aqueous solution)

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Sodium chloride (1 M)

-

D-Sorbitol

-

Catalase (optional for co-immobilization)

-

Double distilled water

-

DNS (3,5-dinitrosalicylic acid) reagent for analysis

4.1.2. Preparation of Immobilized Galactose Oxidase

-

Support Preparation: Wash crab-shell particles thoroughly with double distilled water and dry overnight at 50°C. Grind the dried shells into a powder and sieve to obtain particles of approximately 40 mesh size.[7]

-

Activation: Treat the prepared crab-shell particles with a 2.5% aqueous glutaraldehyde solution for 1.5 hours at room temperature with gentle stirring.[7]

-

Washing: Remove the excess glutaraldehyde by washing the particles ten times with double distilled water.[7]

-

Enzyme Immobilization: Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0). Mix 0.4 mL of this solution with the activated crab-shell particles.[7]

-

Incubation: Allow the mixture to stand at room temperature for 2 hours, followed by incubation at 4°C for 24 hours.[7]

-

Final Washing: Decant the enzyme solution and wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove non-covalently bound enzyme, followed by several washes with double distilled water.[7]

4.1.3. Enzymatic Conversion of D-Sorbitol to L-Glucose

-

Reaction Setup: Add the immobilized galactose oxidase preparation to a reaction vessel containing a 50 mM solution of D-sorbitol in 0.1 M sodium phosphate buffer (pH 7.0).[5]

-

Incubation: Incubate the reaction mixture at room temperature for up to 5 days. For continuous production, a mini continuously stirred batch reactor can be used.[5]

-

Monitoring: Withdraw aliquots at different time intervals and analyze for L-glucose formation using the DNS reagent method.[5]

-

Product Analysis: To 1 mL of the test solution, add 1 mL of 1% DNS reagent and heat in a boiling water bath for 30 minutes. Measure the absorbance at 572 nm to determine the concentration of L-glucose.[5]

Protocol for L-Glucose Synthesis via Isomerization of L-Fructose using D-Xylose Isomerase

This protocol describes the general procedure for the isomerization of L-fructose to L-glucose.

4.2.1. Materials

-

D-Xylose Isomerase (e.g., from Candida utilis)

-

L-Fructose

-

Phosphate buffer (e.g., 0.1 M, pH 5.5-7.0)

-

Manganese chloride (MnCl₂)

-

Apparatus for heating and centrifugation

4.2.2. Enzymatic Isomerization

-

Reaction Mixture: Prepare a reaction mixture containing L-fructose (e.g., 50 mmoles), phosphate buffer at the optimal pH for the enzyme, and a catalytic amount of MnCl₂ (e.g., 5 x 10⁻³ M).[6]

-

Enzyme Addition: Add the D-xylose isomerase solution (e.g., 50 mg of protein) to the reaction mixture.[6]

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for 12 to 18 hours, or until equilibrium is reached.[6]

-

Enzyme Deactivation: Stop the reaction by heating the mixture in a boiling water bath to denature the enzyme.[6]

-

Purification: Remove the denatured protein by centrifugation. The resulting solution containing L-glucose and unreacted L-fructose can be further purified by chromatographic methods.

Visualization of Pathways and Workflows

Visual representations of the enzymatic pathways and experimental workflows can significantly aid in understanding the complex processes involved in L-glucose synthesis.

Enzymatic Synthesis Pathways

Caption: Key enzymatic pathways for the synthesis of L-glucose.

Experimental Workflow for Immobilized Enzyme Synthesis

Caption: Experimental workflow for L-glucose synthesis using immobilized galactose oxidase.

Applications in Drug Development and Research

L-glucose and its derivatives are not merely chemical curiosities; they hold significant promise in the field of drug development and biomedical research.

-

Antiviral and Anticancer Agents: L-nucleoside analogs, synthesized from L-glucose and other L-sugars, are a cornerstone of antiviral and anticancer therapies.[4] Their unnatural stereochemistry makes them resistant to degradation by cellular enzymes while allowing them to interfere with viral replication or cancer cell proliferation.

-

Metabolic Probes: Because L-glucose is not metabolized, isotopically labeled L-glucose (e.g., with ¹³C) serves as an excellent negative control in metabolic flux analysis and studies of glucose transport.[3] It allows researchers to distinguish between specific transport and metabolic processes versus non-specific uptake and diffusion.

-

Drug Delivery: L-glucose cyclodextrins are being investigated as novel excipients in drug delivery systems. Their resistance to enzymatic hydrolysis may lead to enhanced stability and bioavailability of encapsulated drugs.

Conclusion

The enzymatic synthesis of L-glucose derivatives represents a powerful and versatile approach to accessing these valuable rare sugars. The high stereospecificity, mild reaction conditions, and potential for sustainable processes make enzymatic methods superior to many traditional chemical syntheses. This guide has provided an in-depth overview of the core enzymatic strategies, detailed experimental protocols, and quantitative data to aid researchers in this field. The continued exploration of novel enzymes with improved stability and catalytic efficiency, coupled with advances in enzyme immobilization and process optimization, will undoubtedly expand the accessibility and application of L-glucose and its derivatives in medicine and biotechnology.

References

- 1. Synthesis of L-glucose and L-galactose derivatives from D-sugars [html.rhhz.net]

- 2. L-Glucose - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. US4463093A - Process for isomerizing L-glucose to L-fructose - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. One-pot synthesis of L-Fructose using coupled multienzyme systems based on rhamnulose-1-phosphate aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Collection - One-Pot Synthesis of l-Fructose Using Coupled Multienzyme Systems Based on Rhamnulose-1-phosphate Aldolase - The Journal of Organic Chemistry - Figshare [figshare.com]

- 11. Characterization of a thermostable recombinant l-rhamnose isomerase from Caldicellulosiruptor obsidiansis OB47 and its application for the production of l-fructose and l-rhamnulose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anomeric Configuration Analysis of beta-L-glucopyranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques used to determine the anomeric configuration of beta-L-glucopyranose. Understanding the stereochemistry at the anomeric carbon (C-1) is critical in various fields, including drug development, as the spatial arrangement of the hydroxyl group can significantly impact a molecule's biological activity and physical properties.

Introduction to Anomeric Configuration

Monosaccharides, such as L-glucose (B1675105), exist predominantly in cyclic hemiacetal forms rather than their open-chain counterparts. The cyclization of the linear L-glucose molecule creates a new stereocenter at the former carbonyl carbon (C-1), known as the anomeric carbon. This results in the formation of two diastereomers, termed anomers: alpha (α) and beta (β). In the pyranose ring form, the anomeric configuration is defined by the stereochemical relationship between the anomeric hydroxyl group and the hydroxymethyl group at C-5. For L-sugars, the β-anomer is the one where the anomeric hydroxyl group is cis to the -CH₂OH group. In aqueous solution, these anomers can interconvert through a process called mutarotation, eventually reaching an equilibrium.

Quantitative Analysis of Anomeric Configuration

Several analytical techniques can be employed to quantitatively assess the anomeric configuration of L-glucopyranose. The primary methods include polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each anomer of a sugar has a characteristic specific rotation. Since L-glucose is the enantiomer of D-glucose, its specific rotation values are equal in magnitude but opposite in sign to those of D-glucose.

| Anomer | Specific Rotation ([α]D) for D-glucose | Deduced Specific Rotation ([α]D) for L-glucose |

| α-D-glucopyranose | +112.2° | -112.2° |

| β-D-glucopyranose | +18.7° | -18.7° |

| Equilibrium Mixture (D) | +52.7° | -52.7° |

Note: Specific rotation is a physical constant that depends on the substance, temperature, solvent, and the wavelength of light used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules, including the stereochemistry at the anomeric center. For an achiral solvent, the NMR spectra of enantiomers (D- and L-glucose) are identical. The anomeric protons (H-1) of the α and β anomers resonate at distinct chemical shifts and exhibit characteristic coupling constants with the adjacent proton (H-2).

¹H-NMR Data for Glucopyranose Anomers in D₂O

| Anomer | Anomeric Proton (H-1) Chemical Shift (δ) | Coupling Constant (³JH1,H2) |

| α-glucopyranose | ~5.2 ppm | ~3.7 Hz |

| β-glucopyranose | ~4.6 ppm | ~8.0 Hz |

The larger coupling constant for the β-anomer is due to the trans-diaxial relationship between H-1 and H-2, whereas the α-anomer has a gauche relationship.

¹³C-NMR Data for Glucopyranose Anomers in D₂O

| Anomer | Anomeric Carbon (C-1) Chemical Shift (δ) |

| α-glucopyranose | ~93 ppm |

| β-glucopyranose | ~97 ppm |

Experimental Protocols

Polarimetry Protocol

Objective: To determine the specific rotation of a sample of L-glucose and observe mutarotation.

Materials:

-

Polarimeter

-

Sodium lamp (589 nm)

-

Polarimeter cell (1 dm path length)

-

Volumetric flasks

-

Analytical balance

-

L-glucose sample

-

Distilled water

Procedure:

-

Blank Measurement: Fill the polarimeter cell with distilled water and measure the optical rotation. This value should be subtracted from all subsequent sample readings.

-

Sample Preparation: Accurately weigh a known mass of the L-glucose sample and dissolve it in a known volume of distilled water in a volumetric flask to prepare a solution of known concentration.

-

Initial Measurement: Immediately after preparing the solution, fill the polarimeter cell with the L-glucose solution and measure the optical rotation. This initial reading will be closer to the specific rotation of the pure anomer if the sample is predominantly one form.

-

Monitoring Mutarotation: Take readings at regular time intervals until the optical rotation value becomes constant. This final value represents the specific rotation of the equilibrium mixture.

-

Calculation of Specific Rotation: [α] = αobs / (c * l) where:

-

[α] is the specific rotation

-

αobs is the observed rotation

-

c is the concentration in g/mL

-

l is the path length of the polarimeter cell in dm

-

NMR Spectroscopy Protocol

Objective: To determine the anomeric ratio of an L-glucose sample.

Materials:

-

NMR spectrometer

-

NMR tubes

-

L-glucose sample

-

Deuterium oxide (D₂O)

Procedure:

-

Sample Preparation: Dissolve a small amount of the L-glucose sample in D₂O in an NMR tube.

-

Acquisition of ¹H-NMR Spectrum: Acquire a one-dimensional ¹H-NMR spectrum.

-

Data Analysis:

-

Identify the signals corresponding to the anomeric protons of the α and β anomers based on their characteristic chemical shifts and coupling constants.

-

Integrate the areas under the anomeric proton signals for both anomers.

-

The ratio of the integrals directly corresponds to the molar ratio of the α and β anomers in the sample.

-

-

(Optional) 2D-NMR: For more complex molecules or mixtures, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) can be used to confirm the connectivity between H-1 and H-2 and aid in the assignment of signals.

X-ray Crystallography

For solid, crystalline samples of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the anomeric configuration by mapping the three-dimensional arrangement of atoms in the crystal lattice. This technique, however, requires a suitable single crystal and does not provide information about the anomeric composition in solution.

Enzymatic Assays

Enzymatic assays for glucose are highly specific; however, most commercially available enzymes, such as glucose oxidase, are specific for D-glucose. While some enzymes like L-arabinose isomerase and pyranose dehydrogenase exhibit activity towards L-glucose, they are not specific for the beta-anomer.[1][2] An enzyme from the bacterium Paracoccus species 43P, NAD⁺-dependent L-glucose dehydrogenase, has been identified to act on L-glucose.[3] A potential, though not standard, method could involve coupling the activity of such an enzyme with a detection system to quantify L-glucose. However, this would not differentiate between the anomers without prior separation.

Visualizations

Mutarotation of L-Glucopyranose

The following diagram illustrates the process of mutarotation where the alpha and beta anomers of L-glucopyranose interconvert through the open-chain form in an aqueous solution.

General Workflow for Anomeric Configuration Analysis

This diagram outlines the general workflow for analyzing the anomeric configuration of a this compound sample.

Conclusion

The determination of the anomeric configuration of this compound is a crucial step in the characterization of this molecule for research and drug development purposes. A combination of polarimetry and NMR spectroscopy provides a comprehensive understanding of the anomeric composition both qualitatively and quantitatively in solution. While X-ray crystallography offers definitive structural information for the solid state, its application is limited to crystalline samples. The development of specific enzymatic assays for L-glucose anomers remains an area for further research. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with L-glucose and its derivatives.

References

- 1. l-Arabinose Isomerase and d-Xylose Isomerase from Lactobacillus reuteri: Characterization, Coexpression in the Food Grade Host Lactobacillus plantarum, and Application in the Conversion of d-Galactose and d-Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An l-glucose Catabolic Pathway in Paracoccus Species 43P - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Sweetome: An In-depth Technical Guide to L-Sugar Metabolic Pathways in Bacteria

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic plasticity of bacteria extends to the utilization of L-sugars, enantiomers of the more common D-sugars that constitute the bulk of biomass. The discovery and elucidation of these L-sugar metabolic pathways have opened new avenues in microbiology, biotechnology, and drug development. This technical guide provides a comprehensive overview of the core discoveries in bacterial L-sugar metabolism, focusing on the catabolic pathways for L-rhamnose, L-fucose, L-arabinose, and other rare L-sugars. It consolidates quantitative data on key enzymes, details established experimental protocols for pathway investigation, and visualizes these complex biological systems through detailed diagrams. This document serves as a foundational resource for researchers aiming to understand, engineer, or exploit these unique metabolic capabilities.

Core L-Sugar Metabolic Pathways in Bacteria

Bacteria have evolved sophisticated pathways to catabolize various L-sugars present in their environments, often as components of plant cell walls or mucin glycoproteins. The most well-characterized pathways are for L-rhamnose, L-fucose, and L-arabinose, which typically converge on central metabolic intermediates.

The Canonical Phosphorylative Pathways

In many bacteria, including the model organism Escherichia coli, L-sugars are initially catabolized through a series of phosphorylation-dependent steps.

L-Rhamnose Catabolism: L-rhamnose is a deoxyhexose sugar found in plant pectins and bacterial cell walls[1]. The canonical pathway in enterobacteria involves three key enzymes that convert L-rhamnose into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde[1].

-

L-Rhamnose Isomerase (RhaA): Catalyzes the isomerization of L-rhamnose to L-rhamnulose.

-

L-Rhamnulose Kinase (RhaB): Phosphorylates L-rhamnulose to L-rhamnulose-1-phosphate.

-

L-Rhamnulose-1-Phosphate Aldolase (B8822740) (RhaD): Cleaves L-rhamnulose-1-phosphate into DHAP and L-lactaldehyde.

L-Fucose Catabolism: L-fucose is another 6-deoxyhexose. Its metabolism mirrors that of L-rhamnose, yielding DHAP and L-lactaldehyde.

-

L-Fucose Isomerase (FucI): Converts L-fucose to L-fuculose.

-

L-Fuculokinase (FucK): Phosphorylates L-fuculose to L-fuculose-1-phosphate.

-

L-Fuculose-1-Phosphate Aldolase (FucA): Cleaves L-fuculose-1-phosphate into DHAP and L-lactaldehyde[2][3].

L-Arabinose Catabolism: L-arabinose, a five-carbon sugar, is a major component of plant hemicellulose[4][5]. Its catabolism funnels into the pentose (B10789219) phosphate pathway.

-

L-Arabinose Isomerase (AraA): Isomerizes L-arabinose to L-ribulose.

-

L-Ribulokinase (AraB): Phosphorylates L-ribulose to L-ribulose-5-phosphate.

-

L-Ribulose-5-Phosphate 4-Epimerase (AraD): Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway[5][6].

The fate of L-lactaldehyde, a common intermediate in L-rhamnose and L-fucose metabolism, is dependent on the oxygen availability. Under aerobic conditions, it is oxidized to lactate, while under anaerobic conditions, it is reduced to L-1,2-propanediol[7].

Non-Phosphorylative L-Sugar Catabolism

Recent discoveries have revealed alternative, non-phosphorylative pathways for L-sugar metabolism in some bacteria. These pathways typically involve initial oxidation of the L-sugar to its corresponding L-aldonate. For instance, a non-phosphorylative pathway for L-rhamnose has been described where L-rhamnose is oxidized to L-rhamnono-1,4-lactone by L-rhamnose 1-dehydrogenase[8]. Similarly, non-phosphorylative pathways for L-arabinose have been identified in certain bacterial species[6].

Metabolism of Other Rare L-Sugars

While less common, bacteria have also been found to metabolize other L-sugars.

-

L-Sorbose: In Klebsiella pneumoniae, L-sorbose is metabolized via a phosphorylative pathway involving L-sorbose-1-phosphate and D-glucitol-6-phosphate to ultimately form D-fructose-6-phosphate[7][9]. Gluconobacter species utilize a different pathway involving a series of oxidation and reduction reactions[4][10].

-

L-Glucose (B1675105): The ability of bacteria to metabolize L-glucose, the enantiomer of D-glucose, was long thought to be non-existent. However, Paracoccus species 43P has been shown to utilize L-glucose via a novel pathway initiated by an NAD+-dependent L-glucose dehydrogenase[3][11][12].

-

L-Talose: Some bacteria can convert L-psicose and D-tagatose to L-allose and D-talose, respectively, using L-ribose isomerase[13]. The catabolism of L-talose can be mediated by the enzymes of the L-fucose catabolic pathway in certain mutants[14].

-

L-Lyxose: Escherichia coli mutants can be adapted to grow on L-lyxose by utilizing the enzymes of the L-rhamnose pathway, with a mutated rhamnulose kinase that can efficiently phosphorylate L-xylulose[15].

Quantitative Data on Key L-Sugar Metabolic Enzymes

The efficiency and substrate preference of L-sugar metabolic pathways are determined by the kinetic properties of their constituent enzymes. The following tables summarize key quantitative data for several enzymes involved in these pathways.

Table 1: Kinetic Parameters of L-Sugar Isomerases

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference(s) |

| L-Rhamnose Isomerase (RhaA) | Escherichia coli | L-Rhamnose | 11-19.4 | 240-280 | - | 11.6-15.6 | [16] |

| L-Rhamnose Isomerase | Pseudomonas stutzeri | L-Rhamnose | 11 | 240 | - | - | [17] |

| L-Rhamnose Isomerase | Bacillus subtilis | L-Rhamnose | low | - | - | - | [18] |

| L-Arabinose Isomerase (AraA) | Thermotoga maritima | L-Arabinose | 31 | 41.3 | - | 1.25 | [19] |

| L-Arabinose Isomerase (AraA) | Thermotoga maritima | D-Galactose | 60 | 8.9 | - | 0.14 | [19] |

| L-Arabinose Isomerase | Lactobacillus plantarum NC8 | L-Arabinose | 43.4 | - | - | 0.26 | |

| L-Arabinose Isomerase | Lactobacillus plantarum NC8 | D-Galactose | 69.7 | - | - | 0.027 | [20] |

| L-Arabinose Isomerase | Lactobacillus reuteri | L-Arabinose | - | - | - | - | [2] |

| L-Arabinose Isomerase | Lactobacillus reuteri | D-Galactose | 647 | 11 | 59 | 0.09 | [5] |

| L-Fucose Isomerase (FucI) | Caldanaerobius polysaccharolyticus | L-Fucose | 94.2 | - | 397.6 | 4.22 | [21] |

Table 2: Kinetic Parameters of L-Sugar Kinases

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference(s) |

| L-Rhamnulose Kinase (RhaB) | Escherichia coli | L-Rhamnulose | - | - | [8][22] |

| L-Fuculokinase (FucK) | Escherichia coli | L-Fuculose | - | - | [23] |

| L-Ribulokinase (AraB) | Escherichia coli | L-Ribulose | - | - | [6] |

Table 3: Substrate Specificity of L-Fuculose-1-Phosphate Aldolase (FucA)

| Organism | Substrate | Relative Activity (%) | Reference(s) |